molecular formula C10H12F3N3O2 B13912138 tert-Butyl (3-(trifluoromethyl)pyrazin-2-yl)carbamate

tert-Butyl (3-(trifluoromethyl)pyrazin-2-yl)carbamate

Katalognummer: B13912138
Molekulargewicht: 263.22 g/mol
InChI-Schlüssel: UFKYMMXVICVRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It features a trifluoromethyl group attached to a pyrazine ring, which is further connected to a tert-butyl carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate typically involves the reaction of 3-(trifluoromethyl)pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 3-(trifluoromethyl)pyrazine-2-carboxylate
  • tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylamine
  • tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylmethanol

Uniqueness

tert-Butyl 3-(trifluoromethyl)pyrazin-2-ylcarbamate is unique due to its combination of a trifluoromethyl group and a carbamate group attached to a pyrazine ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H12F3N3O2

Molekulargewicht

263.22 g/mol

IUPAC-Name

tert-butyl N-[3-(trifluoromethyl)pyrazin-2-yl]carbamate

InChI

InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-7-6(10(11,12)13)14-4-5-15-7/h4-5H,1-3H3,(H,15,16,17)

InChI-Schlüssel

UFKYMMXVICVRIS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NC=CN=C1C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.